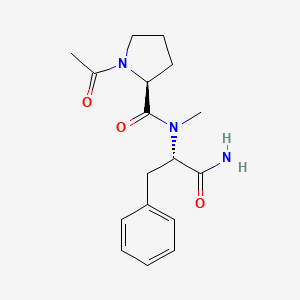![molecular formula C12H18N4O B12896016 8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one CAS No. 84227-39-4](/img/structure/B12896016.png)
8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of imidazotriazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,6-dipropyl-2,4-diamino-5-methylpyrimidine with formic acid and acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazotriazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazotriazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazotriazine derivatives.
Substitution: Formation of N-alkylated imidazotriazine derivatives.
Wissenschaftliche Forschungsanwendungen
8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and neuroprotective agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.
Biology: Studies focus on its interaction with biological macromolecules and its potential as a biochemical probe.
Industry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate signaling pathways. For example, it can inhibit the activity of nitric oxide synthase, leading to reduced production of nitric oxide, a key mediator of inflammation . Additionally, it can interact with nuclear factor kappa B (NF-κB) pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
- N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide
Uniqueness
8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one stands out due to its unique imidazotriazine ring system, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84227-39-4 |
|---|---|
Molekularformel |
C12H18N4O |
Molekulargewicht |
234.30 g/mol |
IUPAC-Name |
8-methyl-1,6-dipropyl-3H-imidazo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C12H18N4O/c1-4-6-9-11-8(3)13-10(7-5-2)16(11)12(17)15-14-9/h4-7H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
GYRNWWWCIUGQRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NNC(=O)N2C1=C(N=C2CCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-carbamoyl-4-methylene-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12895936.png)
![3-methyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12895941.png)
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)

![Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-](/img/structure/B12895960.png)







![N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide](/img/structure/B12895998.png)

